molecular formula C10H12O4 B2478575 Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate CAS No. 5896-37-7

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

Cat. No.: B2478575
CAS No.: 5896-37-7
M. Wt: 196.202
InChI Key: YTFKXSDOXXHURF-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them significant in various fields of research and industry

Preparation Methods

The synthesis of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate typically involves the reaction of 5-methylfurfural with ethyl acetoacetate under acidic or basic conditions. One common method includes the use of piperidinium acetate as a catalyst, which facilitates the reaction under solvent-free conditions . The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate involves its interaction with biological targets, such as enzymes and receptors. The furan ring and the ester group play crucial roles in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate can be compared with other furan derivatives, such as:

Properties

IUPAC Name

ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFKXSDOXXHURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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